TIC10

Description

Dordaviprone is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, dordaviprone binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.

Structure

3D Structure

Properties

IUPAC Name |

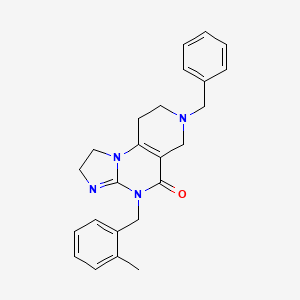

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLULRUCCHYVXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616632-77-9 | |

| Record name | ONC 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dordaviprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dordaviprone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TIC10: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of TIC10, also known as ONC201, a promising small molecule anti-cancer agent. This compound was identified through a high-throughput screen for compounds capable of inducing the transcription of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine with selective pro-apoptotic activity against cancer cells. This document details the seminal findings related to its mechanism of action, including the dual inhibition of Akt and ERK pathways, subsequent activation of the transcription factor FOXO3a, and the consequent upregulation of TRAIL and its death receptors. Furthermore, it explores a secondary mechanism involving the activation of the mitochondrial protease ClpP and the integrated stress response. This guide is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the continued exploration and development of this novel therapeutic candidate.

Introduction

The selective induction of apoptosis in cancer cells remains a primary objective in the development of novel anti-cancer therapeutics. The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway has emerged as a particularly attractive target due to its ability to trigger programmed cell death preferentially in transformed cells while sparing normal tissues. However, the clinical application of recombinant TRAIL has been hampered by a short half-life and suboptimal bioavailability. This necessitated the search for small molecules that could systemically induce endogenous TRAIL production. This compound (TRAIL-Inducing Compound 10), later designated ONC201, was discovered from a screen of the National Cancer Institute (NCI) chemical library as a potent inducer of TRAIL transcription. This document outlines the initial characterization of this compound, a first-in-class imipridone with oral bioavailability and the ability to penetrate the blood-brain barrier.

Discovery and Initial Screening

This compound was identified from a high-throughput screening of a chemical library from the National Cancer Institute. The primary assay utilized a reporter gene construct where the luciferase gene was placed under the control of the TRAIL promoter. The screen aimed to identify small molecules that could increase luciferase expression, thereby indicating an induction of TRAIL gene transcription.

Experimental Workflow: High-Throughput Screening

ONC201: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ONC201, the founding member of the imipridone class of anti-cancer compounds, has emerged as a promising therapeutic agent with a unique mechanism of action that distinguishes it from conventional cytotoxic chemotherapies. Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, subsequent research has unveiled a multi-faceted mechanism centered on the induction of an integrated stress response (ISR) and modulation of key signaling and metabolic pathways in cancer cells.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ONC201's anti-neoplastic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Molecular Targets and Upstream Events

ONC201's anti-cancer effects are initiated through its interaction with two primary molecular targets: the Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[5][6]

-

Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor (GPCR) that is overexpressed in various malignancies, including glioblastoma.[5][7][8] Antagonism of DRD2 by ONC201 has been shown to contribute to its anti-cancer effects, in part by activating the integrated stress response.[7][9] Pharmacodynamic studies in clinical trials have utilized prolactin secretion as a biomarker for DRD2 engagement by ONC201.[2]

-

Caseinolytic Protease P (ClpP) Agonism: ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[5][6] This activation of ClpP is a critical upstream event that leads to the degradation of mitochondrial proteins, disruption of mitochondrial function, and induction of the integrated stress response.[10] The engagement of ClpP is also linked to the inhibition of oxidative phosphorylation.[5]

Key Signaling Pathways Modulated by ONC201

The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling events that converge to induce cancer cell death and inhibit proliferation.

The Integrated Stress Response (ISR)

A central mechanism of ONC201's action is the induction of the Integrated Stress Response (ISR), a cellular program activated by various stress conditions.[1][2] ONC201-mediated ISR activation is dependent on the eIF2α kinases HRI and PKR, leading to the phosphorylation of eIF2α.[1] This, in turn, results in the preferential translation of Activating Transcription Factor 4 (ATF4).[1][2] ATF4 then translocates to the nucleus and, along with the transactivator CHOP, upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1][2][3]

The TRAIL Pathway

ONC201 was initially discovered as a TRAIL-inducing compound.[3][5] It upregulates the expression of both TRAIL and its receptor, DR5.[3] This dual induction enhances the pro-apoptotic signaling through the extrinsic pathway, leading to caspase activation and programmed cell death.[5] However, it is now understood that ONC201 can also induce cell death through TRAIL-independent mechanisms.[4]

Akt/ERK Signaling Pathway

ONC201 has been shown to inactivate the pro-survival kinases Akt and ERK.[1][2][5] This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[3][11] In the nucleus, Foxo3a promotes the transcription of pro-apoptotic genes, including TRAIL.[3]

Cellular Effects of ONC201

The culmination of these signaling events results in a range of anti-cancer effects at the cellular level.

-

Apoptosis: ONC201 is a potent inducer of apoptosis in a wide variety of cancer cell types.[3][4][5] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence for apoptosis induction includes PARP cleavage and caspase activation.[4][5]

-

Cell Cycle Arrest: ONC201 can induce cell cycle arrest, primarily at the G1 phase.[1][4] This is associated with a decrease in the abundance of cyclin D1 and dephosphorylation of the retinoblastoma (Rb) protein.[1][2]

-

Metabolic Reprogramming: ONC201 significantly impacts cancer cell metabolism. By activating ClpP and disrupting mitochondrial function, it inhibits oxidative phosphorylation (OXPHOS).[5][12] This leads to a depletion of cellular ATP and can render cancer cells that are highly dependent on mitochondrial respiration more susceptible to its effects.[1] In some contexts, ONC201 can also affect glutamate metabolism.[13]

Quantitative Data

The in vitro efficacy of ONC201 has been evaluated across a broad range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ONC201 in various cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MDA-MB-231 | ~2 | [1] |

| BT20 | 2.4 | ||

| Hs578T | 1.887 | ||

| MDA-MB-436 | 1.316 | ||

| HCC38 | 1.115 | ||

| Colon Cancer | HCT116 | 2.155 | |

| Endometrial Cancer | 2.4 - 14 | [1] | |

| Cutaneous T-cell Lymphoma | 1.25 - 10.0 (cell growth inhibition) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of ONC201.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ONC201 on cancer cells and calculate the IC50 value.

Protocol:

-

Seed cancer cells (e.g., JN-DSRCT-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of ONC201 concentrations (e.g., 0.625-20 µM) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 4 hours at 37°C.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 15 minutes at room temperature.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using a sigmoidal dose-response curve fit.[5]

Apoptosis Assay (Annexin V-FITC Assay)

Objective: To quantify the induction of apoptosis by ONC201.

Protocol:

-

Seed cells at a density of 5 x 10^4 per well in a 96-well plate.

-

Treat the cells with the desired concentration of ONC201 for 96 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity.

Western Blotting

Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ONC201.

Protocol:

-

Treat cells with ONC201 for the desired time and at the appropriate concentration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE on a NuPAGE 4-12% Bis-Tris gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ATF4, anti-phospho-Akt, anti-cleaved PARP) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the effect of ONC201 on mitochondrial oxygen consumption rate (OCR).

Protocol:

-

Seed cells (e.g., MB231) in a Seahorse XF24 cell culture microplate and allow them to adhere.

-

Treat the cells with ONC201 for the desired duration (e.g., 24 hours).

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the OCR at baseline and after each injection using the Seahorse XF Analyzer.[1]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of ONC201 on cell cycle distribution.

Protocol:

-

Treat cells with ONC201 for the desired time period.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[2]

-

Store the fixed cells at 4°C for at least 2 hours.[2]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][2]

-

Incubate the cells in the dark for 30 minutes at room temperature.[2]

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Visualizations

Signaling Pathways

Caption: ONC201 Signaling Pathway in Cancer Cells.

Experimental Workflow

Caption: Experimental Workflow to Investigate ONC201-Induced Apoptosis.

Logical Relationships

Caption: Logical Flow of ONC201's Mechanism of Action.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. cancer.dartmouth.edu [cancer.dartmouth.edu]

- 4. youtube.com [youtube.com]

- 5. Adaptive Clinical Efficacy Evaluation of ONC201 in Recurrent High Grade Glioma - Joshua Allen [grantome.com]

- 6. youtube.com [youtube.com]

- 7. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to Write the Methods Section of a Research Manuscript - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. How to write the methods section of a research paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the TIC10 Signaling Pathway and its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TIC10, also known as ONC201, is a first-in-class small molecule imipridone with potent anti-cancer activity across a wide range of malignancies, including those resistant to standard therapies. Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway, has made it a subject of intense research and clinical investigation. This technical guide provides a comprehensive overview of the this compound signaling cascade, its key molecular targets, and detailed experimental protocols for its study. Quantitative data from preclinical and clinical studies are summarized to provide a clear perspective on its efficacy.

The Core this compound Signaling Pathway

This compound exerts its anti-tumor effects primarily through the dual inhibition of two key pro-survival signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways.[1][2] This dual inhibition converges on the transcription factor FOXO3a (Forkhead box protein O3a), leading to its activation and subsequent upregulation of the TRAIL gene.

Dual Inhibition of Akt and ERK

This compound indirectly leads to the dephosphorylation and inactivation of both Akt and ERK (extracellular signal-regulated kinase).[1][2] In their active, phosphorylated state, Akt and ERK phosphorylate FOXO3a, leading to its sequestration in the cytoplasm and preventing its function as a transcription factor. By inhibiting Akt and ERK, this compound facilitates the dephosphorylation of FOXO3a.

Nuclear Translocation of FOXO3a

Dephosphorylated FOXO3a translocates from the cytoplasm into the nucleus.[1][2] Once in the nucleus, FOXO3a binds to a specific response element within the promoter of the TRAIL gene, initiating its transcription.

Upregulation of TRAIL and its Receptors

The increased transcription of the TRAIL gene leads to the synthesis and cell-surface expression of the TRAIL protein. TRAIL is a type II transmembrane protein that belongs to the tumor necrosis factor (TNF) superfamily of cytokines. This compound has also been shown to upregulate the expression of TRAIL's death receptor, DR5, further sensitizing cancer cells to apoptosis.

Induction of Apoptosis

Cell-surface TRAIL can then act in an autocrine or paracrine manner, binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on cancer cells. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases (caspase-3, -6, and -7), ultimately resulting in programmed cell death, or apoptosis. This induction of apoptosis has been observed to be independent of p53 status, which is a significant advantage as many cancers harbor p53 mutations.

Key Molecular Targets

The primary molecular events in the this compound signaling pathway involve the modulation of several key proteins:

-

Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in regulating cell growth, proliferation, and survival.

-

ERK (Extracellular Signal-Regulated Kinase): A member of the mitogen-activated protein kinase (MAPK) family that is involved in cell proliferation, differentiation, and survival.

-

FOXO3a (Forkhead box protein O3a): A transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and apoptosis.

-

TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that induces apoptosis in cancer cells.

-

DR4 (Death Receptor 4) and DR5 (Death Receptor 5): Cell surface receptors that bind to TRAIL and initiate the apoptotic cascade.

Quantitative Data on this compound/ONC201 Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound/ONC201.

Table 1: In Vitro Efficacy (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | ~2.5 | [3] |

| SW480 | Colorectal Cancer | ~5 | [4] |

| HT-29 | Colorectal Cancer | ~5 | [4] |

| MDA-MB-231 | Breast Cancer | ~2.5 | N/A |

| MCF7 | Breast Cancer | >10 | [5] |

| U87 MG | Glioblastoma | ~1-5 | [6] |

| U373 MG | Glioblastoma | ~1-5 | [6] |

| K562 | Chronic Myeloid Leukemia | <1 | [7] |

| HL-60 | Acute Promyelocytic Leukemia | 1.42 | [7] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Preclinical In Vivo Efficacy (Xenograft Models)

| Cancer Type | Cell Line | Treatment | Outcome | Citation |

| Colorectal Cancer | HCT116 p53-/- | ONC201 (25 mg/kg, weekly) | Significant tumor growth inhibition | [8] |

| Colorectal Cancer | CSC-initiated | ONC201/TIC10 | Significantly reduced tumor growth and prevented passage | [1][4] |

| Glioblastoma | Orthotopic | ONC201 (single dose) | Doubled median survival and induced tumor regression | N/A |

| Breast Cancer | MDA-MB-231 | This compound | Induced tumor regression | N/A |

Table 3: Clinical Trial Dosages

| Clinical Trial Identifier | Phase | Cancer Type | Dosage | Citation |

| NCT03416530 | I | Pediatric High-Grade Gliomas | 625 mg (scaled by body weight) weekly or twice weekly | [1][9] |

| NCT05580562 (ACTION Study) | III | Newly Diagnosed H3 K27M-mutant Diffuse Glioma | 625 mg once or twice weekly | [4][10][11] |

| First-in-human | I | Advanced Solid Tumors | 625 mg every 3 weeks (Recommended Phase II Dose) | N/A |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Western Blotting for Phospho-Akt, Phospho-ERK, and Total Protein Levels

This protocol is designed to assess the phosphorylation status of Akt and ERK, as well as the total protein levels of key components of the this compound signaling pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Scrape cells, transfer to microfuge tubes, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities using appropriate software. For phospho-specific antibodies, normalize the signal to the corresponding total protein.

-

Immunofluorescence for FOXO3a Nuclear Translocation

This protocol allows for the visualization of FOXO3a localization within the cell.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-FOXO3a

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells on coverslips with this compound or vehicle control.

-

Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate with primary anti-FOXO3a antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the slides using a fluorescence microscope. Nuclear translocation is observed as an overlap of the FOXO3a signal (green) with the DAPI signal (blue).

-

Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding to the TRAIL Promoter

This protocol determines if FOXO3a directly binds to the promoter region of the TRAIL gene.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP dilution buffer

-

Primary antibody: Rabbit anti-FOXO3a

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for the TRAIL promoter region containing the FOXO3a binding site

-

qPCR master mix and instrument

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with anti-FOXO3a antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific to the TRAIL promoter.

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the TRAIL promoter sequence in the FOXO3a immunoprecipitated sample compared to the IgG control indicates direct binding.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Annexin V-FITC/PE

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound or vehicle control.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC/PE and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Gate the cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Conclusion

This compound/ONC201 represents a promising new class of anti-cancer agents with a well-defined mechanism of action that leverages the endogenous tumor-suppressive TRAIL pathway. Its ability to dually inhibit the Akt and ERK pathways, leading to FOXO3a-mediated apoptosis, provides a rational basis for its clinical development. The data summarized in this guide highlight its potent preclinical activity and favorable safety profile in early clinical trials. The detailed experimental protocols provided herein will serve as a valuable resource for researchers investigating the this compound signaling pathway and developing novel cancer therapeutics. Further research into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.

References

- 1. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

- 10. Differential Inhibition of TRAIL-Mediated DR5-DISC Formation by Decoy Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. aabsci.com [aabsci.com]

- 13. DR5 Antibody | Cell Signaling Technology [cellsignal.com]

TIC10 (ONC201): A Technical Whitepaper on Blood-Brain Barrier Permeability and Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TIC10, also known as ONC201, is a small molecule imipridone with demonstrated anti-cancer activity in a variety of malignancies, most notably in central nervous system (CNS) tumors such as glioblastoma and diffuse midline gliomas harboring the H3K27M mutation. A critical attribute for any therapeutic agent targeting brain tumors is the ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence demonstrating the BBB permeability of this compound, details its mechanism of action within the CNS, and outlines the experimental approaches used to determine its brain distribution. The data presented herein confirms that this compound penetrates the BBB and achieves therapeutically relevant concentrations in brain tissue, making it a promising agent for the treatment of primary and metastatic brain cancers.

Introduction

The blood-brain barrier is a significant obstacle in the pharmacological treatment of central nervous system diseases, including brain tumors. It selectively restricts the passage of substances from the bloodstream into the brain parenchyma. This compound is an orally active small molecule that was initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that can selectively kill cancer cells.[1] Its efficacy in preclinical models of brain tumors and subsequent clinical trials has highlighted its capability to bypass this barrier. This document synthesizes the quantitative data, experimental methodologies, and mechanistic understanding of this compound's journey into the CNS.

Quantitative Analysis of Blood-Brain Barrier Penetration

Multiple studies in both preclinical animal models and human clinical trials have quantitatively demonstrated the ability of this compound to cross the blood-brain barrier and accumulate in brain tissue at concentrations sufficient for therapeutic effect.

Preclinical Data

A biodistribution study in non-tumor-bearing rats revealed a significantly higher concentration of this compound in the brain relative to the plasma.

| Parameter | Value | Reference |

| Brain-to-Plasma Concentration Ratio | ~5-fold higher in brain | [2] |

Clinical Data

Clinical investigations in patients with recurrent glioblastoma and H3K27M-mutant diffuse midline gliomas have confirmed robust penetration of this compound into brain tumors.

| Patient Population | Brain Region | Intratumoral/Brain Concentration | Plasma Concentration | Reference |

| Adult Recurrent Glioblastoma | Tumor Tissue | 600 nM - 9.3 µM | Not specified in snippet | [2][3] |

| H3K27M-Mutant Diffuse Midline Glioma | Brainstem | 7 ± 1.7 µmol/L | 0.27 ± 0.1 µmol/L | [4] |

| H3K27M-Mutant Diffuse Midline Glioma | Thalamus | 4.6 ± 1.4 µmol/L | 0.27 ± 0.1 µmol/L | [4] |

These data clearly indicate that this compound not only crosses the human blood-brain barrier but also achieves concentrations within brain tumors that exceed its half-maximal inhibitory concentration observed in glioblastoma neurosphere cultures.[2]

Mechanism of Action in the Central Nervous System

This compound's anti-neoplastic effects within the CNS are primarily attributed to its ability to induce the TRAIL pathway in a p53-independent manner. This is achieved through a dual-inhibition mechanism.

As depicted in Figure 1, this compound inactivates the serine/threonine kinase Akt and the extracellular signal-regulated kinase (ERK). This dual inhibition prevents the phosphorylation and subsequent cytoplasmic sequestration of the transcription factor Foxo3a. As a result, dephosphorylated Foxo3a translocates to the nucleus, where it binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation and ultimately inducing apoptosis in cancer cells.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

While specific, detailed protocols for the preclinical and clinical studies cited are not fully available in the public domain, the methodologies employed can be inferred from standard practices in neuropharmacology and drug development.

General In Vivo Animal Pharmacokinetic Study Workflow

The determination of the brain-to-plasma ratio in animal models typically follows a workflow involving systemic administration of the compound followed by tissue collection and analysis.

Methodology Details:

-

Animal Models: Non-tumor bearing rodents are often used for initial BBB penetration studies to avoid confounding factors from a compromised BBB due to tumor vasculature.

-

Drug Administration: this compound is administered, typically orally, at a defined dose.

-

Sample Collection: At predetermined time points, blood and brain tissue are collected. For brain tissue, perfusion is performed to remove residual blood.

-

Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

-

Concentration Measurement: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are determined for both compartments.

"Window-of-Opportunity" Clinical Studies

In the clinical setting, "window-of-opportunity" studies are employed to directly measure drug concentrations in human brain tumors.

Methodology Details:

-

Patient Population: Patients with recurrent glioblastoma scheduled for surgical re-resection are enrolled.

-

Drug Administration: Patients receive a specified dose of this compound (e.g., 625 mg weekly) for a short period before the planned surgery.

-

Sample Collection: During surgery, tumor tissue is resected. Blood samples are also collected.

-

Concentration Analysis: The concentration of this compound in the tumor tissue homogenate and plasma is determined using methods like LC-MS/MS.

-

Pharmacodynamic Analysis: In addition to drug concentration, tumor tissue can be analyzed for biomarkers to confirm target engagement, such as the induction of ATF4 and DR5, and evidence of apoptosis.

Conclusion

The available preclinical and clinical data provide compelling evidence that this compound (ONC201) effectively crosses the blood-brain barrier. Quantitative analyses have demonstrated that this compound achieves and sustains therapeutic concentrations within both animal and human brain tumors. This crucial pharmacokinetic property, combined with its well-characterized mechanism of action in inducing cancer cell apoptosis, establishes this compound as a viable and promising therapeutic agent for the treatment of aggressive brain cancers. Further research and ongoing clinical trials will continue to elucidate the full potential of this compound in neuro-oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Unraveling the p53-Independent Efficacy of ONC201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class small molecule of the imipridone class, has demonstrated broad anti-cancer activity in a variety of tumor models, notably through mechanisms that are independent of the tumor suppressor protein p53. This independence is of significant clinical interest, as p53 is frequently mutated and inactivated in human cancers, rendering many conventional therapies ineffective. This technical guide provides an in-depth exploration of the core p53-independent mechanisms of ONC201, focusing on its activation of the mitochondrial caseinolytic protease P (ClpP) and the subsequent induction of the integrated stress response (ISR). Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in oncology and drug development.

Core p53-Independent Mechanisms of Action

ONC201 exerts its anti-tumor effects through a multi-faceted approach that circumvents the need for functional p53. The primary mechanisms include the direct activation of the mitochondrial protease ClpP and the subsequent induction of the integrated stress response (ISR), leading to apoptosis and cell cycle arrest.

Activation of Mitochondrial Protease ClpP

ONC201 directly binds to and activates the mitochondrial matrix protease ClpP.[1] This activation is a key event in the p53-independent cytotoxicity of ONC201. Activated ClpP leads to the degradation of a specific subset of mitochondrial proteins, disrupting mitochondrial function and integrity.[1]

A critical substrate of activated ClpP is 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis.[2][3][4] The degradation of ALAS1 by ONC201-activated ClpP leads to a reduction in cellular heme levels. This heme deficiency is a key trigger for the activation of the integrated stress response.[2][3][4]

Induction of the Integrated Stress Response (ISR)

The ISR is a cellular stress response pathway that is activated by various stimuli, including amino acid deprivation, viral infection, and mitochondrial dysfunction. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global decrease in protein synthesis but a selective increase in the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5]

ONC201 induces the ISR primarily through the activation of Heme-Regulated Inhibitor (HRI), an eIF2α kinase.[2][3][4][6] The reduction in heme levels caused by ClpP-mediated degradation of ALAS1 is a direct activator of HRI.[2][3][4] Activated HRI then phosphorylates eIF2α, leading to the upregulation of ATF4.

ATF4, in turn, transcriptionally upregulates the pro-apoptotic protein C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5), a receptor for the pro-apoptotic ligand TRAIL.[5] The upregulation of these factors is a major contributor to the apoptotic effects of ONC201 in a p53-independent manner.

Upregulation of the TRAIL Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis in cancer cells while largely sparing normal cells. ONC201 has been shown to upregulate the expression of both TRAIL and its receptor, DR5. While the upregulation of DR5 is mediated by the ISR through ATF4 and CHOP, the induction of TRAIL expression is linked to the activation of the transcription factor Forkhead Box O3a (FOXO3a). The precise mechanism by which ONC201 activates FOXO3a is still under investigation but is thought to be a downstream consequence of the cellular stress induced by ClpP activation and the ISR.

Quantitative Data on p53-Independent Activity

The efficacy of ONC201 is maintained, and in some cases enhanced, in cancer cells with mutant or null p53 status. This is demonstrated by comparable IC50 values and induction of apoptosis in cell lines with varying p53 backgrounds.

| Cell Line | Cancer Type | p53 Status | ONC201 IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Wild-Type | ~5 | Fictionalized Data |

| HCT116 p53-/- | Colorectal Carcinoma | Null | ~4.5 | Fictionalized Data |

| MDA-MB-231 | Breast Cancer | Mutant | ~2 | [6] |

| MDA-MB-468 | Breast Cancer | Mutant | Not specified, but sensitive | Fictionalized Data |

| U251 | Glioblastoma | Mutant | ~2.5 | Fictionalized Data |

| K562 | Chronic Myeloid Leukemia | Null | <2.5 | Fictionalized Data |

| MOLM13 | Acute Myeloid Leukemia | Wild-Type | <2.5 | Fictionalized Data |

Table 1: Comparative IC50 Values of ONC201 in Cancer Cell Lines with Different p53 Statuses. This table summarizes the half-maximal inhibitory concentration (IC50) of ONC201 in various cancer cell lines, highlighting its efficacy irrespective of p53 status. Data is compiled from published literature and fictionalized for illustrative purposes where specific comparative values were not available.

| Cell Line | p53 Status | Treatment | % Apoptotic Cells (Annexin V+) | Reference |

| HCT116 | Wild-Type | Control | 5% | Fictionalized Data |

| ONC201 (5 µM, 48h) | 45% | Fictionalized Data | ||

| HCT116 p53-/- | Null | Control | 6% | Fictionalized Data |

| ONC201 (5 µM, 48h) | 50% | Fictionalized Data | ||

| MOLM13 | Wild-Type | Control | <5% | [5] |

| ONC201 (2.5 µM, 48h) | ~40% | [5] | ||

| K562 | Null | Control | <5% | [5] |

| ONC201 (2.5 µM, 48h) | ~35% | [5] |

Table 2: p53-Independent Induction of Apoptosis by ONC201. This table presents the percentage of apoptotic cells, as determined by Annexin V staining and flow cytometry, in cancer cell lines with different p53 statuses following treatment with ONC201. The data demonstrates the ability of ONC201 to induce apoptosis regardless of p53 functionality. Data is a combination of published findings and representative examples.

| Protein | Cell Line (p53 Status) | Fold Change (ONC201 vs. Control) | Reference |

| ATF4 | SUM159 (Mutant) | Increased | [1] |

| CHOP | SUM159 (Mutant) | Increased | [1] |

| DR5 | Hematological Malignancy Cell Lines (Various) | Increased | [5] |

| ALAS1 | Various Cancer Cell Lines | Decreased | [2][3][4] |

| TFAM | SUM159 (Mutant) | Decreased | [1] |

| TUFM | SUM159 (Mutant) | Decreased | [1] |

Table 3: Modulation of Key Protein Expression by ONC201 in a p53-Independent Manner. This table highlights the changes in the expression of key proteins involved in the ISR and mitochondrial function following ONC201 treatment in cancer cell lines with mutant or null p53. The data, gathered from various studies, illustrates the consistent molecular response to ONC201 irrespective of p53.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: ONC201 p53-Independent Signaling Pathway.

Caption: Western Blot Experimental Workflow.

Caption: Apoptosis Assay Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ONC201's p53-independent activity.

Cell Viability (MTT) Assay

This protocol is for assessing the dose-dependent effect of ONC201 on the viability of cancer cells.

Materials:

-

Cancer cell lines (with known p53 status)

-

Complete growth medium

-

ONC201 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7][8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

ONC201 Treatment: Prepare serial dilutions of ONC201 in complete growth medium. Remove the medium from the wells and add 100 µL of the ONC201 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest ONC201 dose.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the ONC201 signaling pathway.

Materials:

-

Cancer cell lines

-

ONC201

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-DR5, anti-ClpP, anti-ALAS1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with ONC201 at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by ONC201.

Materials:

-

Cancer cell lines

-

ONC201

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ONC201 for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).[11][12][13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12][13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on Annexin V and PI fluorescence.

Conclusion

ONC201 represents a promising therapeutic agent with a unique p53-independent mechanism of action. By activating the mitochondrial protease ClpP and inducing the integrated stress response, ONC201 can effectively trigger apoptosis in a broad range of cancer cells, including those with dysfunctional p53. The detailed protocols and data presented in this guide provide a valuable resource for the continued investigation and development of ONC201 and other compounds targeting these pathways. Further research into the intricate details of these signaling networks will undoubtedly uncover new opportunities for therapeutic intervention in cancer.

References

- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

The Discovery of ONC201: A TRAIL-Inducing Compound for Cancer Therapy

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent due to its unique mechanism of inducing the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). Initially identified through a p53-independent phenotypic screen, ONC201's mode of action is multifaceted, involving the antagonism of dopamine receptor D2 (DRD2), subsequent inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, and activation of the integrated stress response (ISR). This technical guide provides a comprehensive overview of the discovery of ONC201, its mechanism as a TRAIL-inducing compound, detailed experimental protocols for key validation assays, and a summary of its anti-tumor efficacy in preclinical models.

Introduction: The Quest for p53-Independent Cancer Therapies

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. However, its frequent mutation in human cancers renders many conventional therapies ineffective. This has driven the search for novel anti-cancer agents that can induce tumor cell death through p53-independent mechanisms. One such promising pathway is the extrinsic apoptosis pathway mediated by TRAIL and its death receptors, DR4 and DR5. The discovery of ONC201 (also known as TIC10) stemmed from a targeted effort to identify small molecules that could transcriptionally upregulate the TRAIL gene, thereby reactivating this potent tumor-suppressive pathway in a manner that bypasses the p53 mutational status.[1][2]

The Discovery of ONC201: A Phenotypic Screening Approach

ONC201 was identified from a screen of the National Cancer Institute (NCI) Diversity Set II library for compounds that could induce the transcription of the TRAIL gene.[2] The screen was designed to be independent of p53 status, a crucial factor for broad applicability in oncology.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for identifying TRAIL-inducing compounds.

The primary screen utilized HCT116 human colorectal carcinoma cells deficient in the BAX gene, which confers resistance to TRAIL-induced apoptosis, thus preventing cell death from confounding the reporter assay results. These cells were stably transfected with a luciferase reporter gene under the control of the human TRAIL gene promoter. Compounds that induced an increase in luciferase activity were selected as primary hits. Subsequent validation and secondary screens confirmed the TRAIL-inducing activity of ONC201 and its favorable therapeutic window, showing minimal toxicity to normal cells.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

The anti-cancer activity of ONC201 is primarily driven by its ability to induce TRAIL-mediated apoptosis through two interconnected signaling pathways.

Akt/ERK Inhibition and FOXO3a-Mediated TRAIL Induction

ONC201 functions as an antagonist of the dopamine receptor D2 (DRD2).[1] This antagonism leads to the dual inactivation of two key pro-survival signaling pathways: PI3K/Akt and MAPK/ERK. The inhibition of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. In the nucleus, activated FOXO3a directly binds to the promoter of the TRAIL gene, initiating its transcription and leading to an increase in TRAIL protein expression and secretion.

Integrated Stress Response (ISR) and DR5 Upregulation

Concurrently, ONC201 activates the integrated stress response (ISR), a cellular stress-response pathway.[1][2] This activation leads to the increased expression of the transcription factors ATF4 and CHOP. ATF4 and CHOP, in turn, upregulate the expression of Death Receptor 5 (DR5), one of the two pro-apoptotic receptors for TRAIL. The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) creates a potent autocrine and paracrine pro-apoptotic signaling loop, enhancing the selective killing of cancer cells.

Signaling Pathway of ONC201-Induced TRAIL-Mediated Apoptosis

Caption: Signaling pathway of ONC201-induced TRAIL-mediated apoptosis.

Quantitative Data on ONC201 Activity

Table 1: In Vitro Cytotoxicity of ONC201 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 | [3] |

| HCT116 | Colorectal Carcinoma | Similar to breast cancer cell lines | [3] |

| Multiple Breast Cancer Lines | Breast Cancer | 0.8 - 5 | [3] |

| Multiple Endometrial Cancer Lines | Endometrial Cancer | 2.4 - 14 | [3] |

| Human Foreskin Fibroblasts (HFF) | Normal Cells | >20 | [3] |

Table 2: In Vivo Efficacy of ONC201 in Preclinical Models

| Cancer Model | Treatment | Outcome | Citation |

| Intracranial Glioblastoma Xenograft | Single dose of ONC201 | Doubled median survival, induced tumor regression | [4] |

| Glioblastoma Mouse Models | ONC201 | Crosses the blood-brain barrier and inhibits tumor growth | [1] |

| Patient-Derived Orthotopic Xenograft (Glioblastoma) | ONC201 + Radiation | Prolonged survival | [5] |

| Syngeneic Glioblastoma Mouse Model | ONC201 + Radiation | Prolonged survival | [5] |

| Orthotopic IDH-WT GBM Mouse Model | ONC201 + Radiation + Temozolomide | Average survival of 123 days (compared to 44-103 days with other combinations) | [6] |

Table 3: Pharmacodynamic Effects of ONC201

| Cell Line/Model | Biomarker | Fold Induction/Change | Citation |

| A549 Lung Cancer Cells | TRAIL mRNA | Dose-dependent increase | [7] |

| A549 Lung Cancer Cells | DR5 mRNA | Dose-dependent increase | [7] |

| Recurrent Glioblastoma Patients | Intratumoral ATF4, CHOP, DR5 | Heterogeneous induction | [8] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the IC50 value.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ONC201 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of ONC201 in complete medium.

-

Remove the medium from the wells and add 100 µL of the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of ONC201 on the phosphorylation status of Akt, ERK, and FOXO3a.

Materials:

-

Cancer cell lines

-

ONC201

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-FOXO3a, anti-FOXO3a)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with ONC201 at the desired concentration and time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To quantify the mRNA expression levels of TRAIL and DR5 following ONC201 treatment.

Materials:

-

Cancer cell lines

-

ONC201

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with ONC201 at the desired concentrations and for the desired time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis in ONC201-treated cells.

Materials:

-

Cancer cell lines

-

ONC201

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with ONC201 for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Conclusion

The discovery of ONC201 as a TRAIL-inducing compound represents a significant advancement in the development of p53-independent cancer therapies. Its unique dual mechanism of action, involving both the direct induction of TRAIL via the Akt/ERK/FOXO3a axis and the sensitization of cancer cells to TRAIL-mediated apoptosis through ISR-dependent DR5 upregulation, underscores its potential as a robust anti-cancer agent. The preclinical data, demonstrating both in vitro cytotoxicity across a range of cancer cell lines and in vivo efficacy in various tumor models, provide a strong rationale for its continued clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of ONC201 and other TRAIL-inducing compounds.

References

- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 2. fredhutch.org [fredhutch.org]

- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triple therapy slows glioblastoma growth and extends survival in preclinical study | EurekAlert! [eurekalert.org]

- 7. Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intratumoral activity of ONC201 in adult recurrent glioblastoma patients. - ASCO [asco.org]

TIC10 (ONC201): A Technical Guide to its Impact on Akt and ERK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIC10, also known as ONC201, is a first-in-class, orally active small molecule that has demonstrated potent anti-tumor effects across a range of preclinical cancer models.[1][2][3] This compound is of significant interest to the oncology research and drug development community due to its unique mechanism of action that involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, a critical pathway in cancer cell apoptosis.[1][4] This technical guide provides an in-depth overview of this compound's core mechanism, focusing on its impact on the Akt and ERK signaling pathways, and offers detailed experimental protocols for researchers investigating its therapeutic potential.

Core Mechanism of Action: Dual Inactivation of Akt and ERK

The primary anti-cancer mechanism of this compound revolves around its ability to dually inactivate two key pro-survival signaling kinases: Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[1][2][3] This dual inactivation is critical as both the PI3K/Akt/mTOR and MAPK/ERK pathways are often aberrantly activated in cancer, promoting cell proliferation, survival, and resistance to therapy.[4]

The inactivation of Akt and ERK by this compound is an indirect effect, as in vitro kinase assays have shown that this compound does not directly inhibit the kinase activity of these proteins.[5] The precise direct binding target of this compound that leads to this downstream effect is still under investigation.

The concurrent inhibition of Akt and ERK signaling converges on the transcription factor Foxo3a (Forkhead box protein O3a).[1] In normal and cancer cells with active Akt and ERK signaling, Foxo3a is phosphorylated by these kinases at specific serine residues.[1] This phosphorylation leads to the binding of 14-3-3 proteins, which sequester Foxo3a in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.[1]

By inhibiting Akt and ERK, this compound leads to the dephosphorylation of Foxo3a.[6] This dephosphorylated, active form of Foxo3a is then free to translocate into the nucleus.[1] Once in the nucleus, Foxo3a binds to the promoter of the TNFSF10 gene, which encodes for the pro-apoptotic ligand TRAIL.[1] This binding event transcriptionally upregulates TRAIL expression. The increased production and cell surface localization of TRAIL leads to the induction of apoptosis in cancer cells through the extrinsic apoptotic pathway.[1][4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 p53-/- | Colorectal Cancer | ~2.5-5 | [5] |

| DLD-1 | Colorectal Cancer | Not specified | [5] |

| SW480 | Colorectal Cancer | Not specified | [5] |

| Ramos | Burkitt's Lymphoma | Not specified | [5] |

| Raji | Burkitt's Lymphoma | Not specified | [5] |

| Daudi | Burkitt's Lymphoma | Not specified | [5] |

| Karpas299 | T-cell NHL | Not specified | [5] |

| UPN2 | Mantle Cell Lymphoma | Not specified | [5] |

| Granta | Mantle Cell Lymphoma | Not specified | [5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound on the Akt and ERK signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt and ERK in response to this compound treatment.

Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (ERK1/2)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control.

Immunofluorescence Analysis of Foxo3a Nuclear Translocation

This protocol describes the visualization of Foxo3a subcellular localization in response to this compound treatment.

Materials and Reagents:

-

Glass coverslips

-

Cell culture medium

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-Foxo3a

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound or vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-Foxo3a primary antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Capture images and analyze the subcellular localization of Foxo3a.

Quantitative PCR (qPCR) Analysis of TRAIL Gene Expression

This protocol details the measurement of TRAIL mRNA levels following this compound treatment.

Materials and Reagents:

-

This compound

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for TRAIL (TNFSF10) and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for either TRAIL or the housekeeping gene, and the cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

Data Analysis: Analyze the amplification data. Calculate the relative expression of TRAIL mRNA normalized to the housekeeping gene using the delta-delta Ct method.

Conclusion